2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a piperazine ring, a furan ring, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Coupling with Furan: The furan ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs for treating various diseases.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 5-氯-2-(4-氯-1H-1,2,3-三唑-1-基)-苯甲酸甲酯 .
Uniqueness
2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C18H22ClN3O2 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H22ClN3O2/c1-14-4-5-15(19)11-17(14)22-8-6-21(7-9-22)13-18(23)20-12-16-3-2-10-24-16/h2-5,10-11H,6-9,12-13H2,1H3,(H,20,23) |
InChI Key |
IQNXRAJEXIHGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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